(5E)-3-(2-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-3-(2-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-3-23-16-11-7-5-9-14(16)20-18(21)17(25-19(20)24)12-13-8-4-6-10-15(13)22-2/h4-12H,3H2,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPOMNXMWWNWGN-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=CC=C3OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Thiazolidin-4-ones are a significant class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The compound of interest, (5E)-3-(2-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one , is a derivative within this class that has shown promising potential in various therapeutic applications.
Chemical Structure
The compound features a thiazolidinone core with specific substituents that influence its biological activity. The general structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit significant antimicrobial properties. For instance, modifications at the C2 position of the thiazolidinone ring have been correlated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with electron-withdrawing groups on the aromatic rings showed improved inhibition rates against pathogens like Escherichia coli and Staphylococcus aureus .
| Compound | Activity Against E. coli (%) | Activity Against S. aureus (%) |
|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | 88.46 | 91.66 |
| 2-(Ethoxyphenyl)thiazolidin-4-one | TBD | TBD |
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cell cycle regulation and apoptosis . The compound has shown potential as an anticancer agent, with studies revealing its ability to induce cytotoxic effects in cancer cells.
Case Study:
A study evaluated the cytotoxic effects of several thiazolidinone derivatives on HT29 adenocarcinoma cells. The results indicated a dose-dependent inhibition of cell growth, suggesting that structural modifications significantly affect the anticancer potency of these compounds .
Anti-inflammatory Activity
Thiazolidin-4-ones also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing new treatments for chronic inflammatory diseases. The compound's structure allows it to interact with key inflammatory pathways, potentially leading to reduced inflammation in various models .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural features. Substituents at positions 2 and 5 of the thiazolidinone ring can enhance or diminish biological activity. For example:
Scientific Research Applications
Antimicrobial Activity
Thiazolidinones, including the compound , have shown promising antimicrobial properties. Research indicates that thiazolidinone derivatives can exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that certain thiazolidinone derivatives outperform traditional antibiotics like ampicillin against various Gram-positive and Gram-negative bacteria, as well as fungal strains .
Key Findings:
- The compound may interact with bacterial cell walls or inhibit essential enzymes.
- Structural modifications can enhance its potency against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa.
Antidiabetic Potential
Thiazolidinones are traditionally associated with antidiabetic activity due to their ability to enhance insulin sensitivity. This compound's structural features suggest it could potentially interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism.
Comparative Analysis of Related Compounds:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| (5E)-3-(2-ethoxyphenyl)... | Thiazolidinone | Antidiabetic, antimicrobial | Unique sulfanylidene group |
| Rosiglitazone | Thiazolidinedione | Antidiabetic | Established clinical use |
| Pioglitazone | Thiazolidinedione | Antidiabetic | Fewer side effects compared to other analogs |
Synthesis and Mechanism of Action
The synthesis of (5E)-3-(2-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step reactions that require careful optimization of conditions such as temperature and solvent choice to maximize yield and purity.
Proposed Mechanism of Action
While the precise mechanism of action for this compound remains unexplored, it is hypothesized that its biological activity may stem from:
- Interaction with specific enzymes or receptors involved in inflammation or microbial resistance.
- Modulation of cellular signaling pathways related to glucose metabolism.
Computational Studies
Recent computational studies suggest that the structural characteristics of this compound may confer significant pharmacological potential. Molecular docking studies have indicated favorable interactions with biological targets relevant to its proposed activities .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Thiazolidinone derivatives vary primarily in their substituents on the phenyl rings and the stereochemistry of the exocyclic double bond. Key comparisons include:
Table 1: Substituent Comparison and Physicochemical Properties
*Estimated based on structural analogs.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Nitro groups (e.g., in ) increase electrophilicity, whereas methoxy/ethoxy groups improve lipophilicity (higher XLogP3), favoring membrane permeability .
- Isomerism : The E-configuration in the target compound may enforce a planar geometry, contrasting with Z-isomers (e.g., ), which exhibit twisted conformations impacting intermolecular interactions .
Crystallographic and Conformational Analysis
Evidence from crystallographic studies reveals:
Table 2: Dihedral Angles and Intermolecular Interactions
- The near-coplanar arrangement in facilitates π-π stacking, while bulkier substituents (e.g., 2-ethoxy) may increase dihedral angles, reducing stacking efficiency but enhancing hydrophobic interactions.
- Intramolecular H-bonding (e.g., O–H⋯S in ) stabilizes the molecular conformation, whereas methoxy/ethoxy groups rely on weaker van der Waals forces .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence product purity?
- Methodological Answer: The compound is synthesized via cyclocondensation of substituted benzaldehydes with thiazolidinone precursors. Key steps include:
- Knoevenagel condensation between 2-methoxybenzaldehyde and the thiazolidinone core under basic conditions (e.g., piperidine in ethanol).
- Thiolation using Lawesson’s reagent or phosphorus pentasulfide to introduce the sulfanylidene group.
- Critical parameters: Temperature (60–80°C), solvent polarity (ethanol vs. DMF), and catalyst selection (e.g., acetic acid for protonation).
- Purity optimization : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) is required to isolate the E-isomer selectively .
Q. How is the E-configuration of the exocyclic double bond confirmed experimentally?
- Methodological Answer:
- X-ray crystallography : Single-crystal analysis reveals bond angles and dihedral angles consistent with the E-configuration (e.g., C5–C6–C7–C8 torsion angle > 170°) .
- NMR spectroscopy : Coupling constants (J = 12–16 Hz for trans-vinylic protons) and NOESY correlations (absence of cross-peaks between methoxyphenyl and ethoxyphenyl groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?
- Methodological Answer:
- Standardize assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and microbial strains (e.g., S. aureus ATCC 25923) to minimize variability .
- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzylidene moiety enhance anticancer activity by 30–50% in cytotoxicity assays) .
- Mechanistic studies : Perform enzyme inhibition assays (e.g., COX-2 or topoisomerase II) to identify primary targets and rule off-target effects .
Q. What computational methods are recommended to predict regioselectivity in electrophilic substitution reactions?
- Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., C4 of the thiazolidinone ring has the highest electrophilic susceptibility) .
- Molecular docking : Simulate interactions with biological targets (e.g., PPAR-γ for antidiabetic activity) to prioritize synthetic modifications .
Data Contradiction Analysis
Q. Why do conflicting results arise in solubility studies (e.g., DMSO vs. aqueous buffers)?
- Methodological Answer:
- Solvent polarity effects : The compound’s logP (~3.2) predicts poor aqueous solubility but high DMSO miscibility. Use co-solvents (e.g., PEG-400) for in vivo studies .
- Aggregation behavior : Dynamic light scattering (DLS) can detect nanoaggregates in aqueous buffers, leading to false-low solubility readings .
Experimental Design Tables
Q. Table 1: Comparative Reactivity of Thiazolidinone Derivatives
| Reaction Type | Reagents/Conditions | Yield (%) | Selectivity (E:Z) | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | 2-Methoxybenzaldehyde, piperidine | 78 | 95:5 | |
| Thiolation | Lawesson’s reagent, toluene, 110°C | 85 | >99% E |
Q. Table 2: Biological Activity Correlation
| Substituent (R) | IC₅₀ (μM) – Breast Cancer | MIC (μg/mL) – S. aureus |
|---|---|---|
| 2-Ethoxyphenyl | 12.3 ± 1.2 | 8.5 ± 0.7 |
| 4-Chlorophenyl | 6.8 ± 0.9 | 25.4 ± 2.1 |
| Data Source |
Key Recommendations for Researchers
- Synthesis : Prioritize microwave-assisted synthesis to reduce reaction times (30 minutes vs. 6 hours) while maintaining >90% yield .
- Characterization : Combine SC-XRD with solid-state NMR to resolve crystallographic disorder in the sulfanylidene group .
- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across three independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
